1-Benzoyl-2-(3-methoxybenzoyl)hydrazine

Description

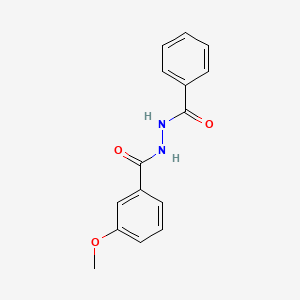

1-Benzoyl-2-(3-methoxybenzoyl)hydrazine is a diacylhydrazine derivative characterized by two benzoyl groups attached to a hydrazine backbone, with a methoxy (-OCH₃) substituent at the 3-position of one benzoyl moiety. This compound is synthesized via multi-step reactions involving hydrazine hydrate and substituted benzaldehydes or benzoyl chlorides. For example, analogous compounds are prepared by condensing hydrazides with benzaldehydes under reflux conditions, often using solvents like ethanol or methanol .

Properties

IUPAC Name |

N'-benzoyl-3-methoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-20-13-9-5-8-12(10-13)15(19)17-16-14(18)11-6-3-2-4-7-11/h2-10H,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNSAFOKEVLPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20992039 | |

| Record name | N-[Hydroxy(phenyl)methylidene]-3-methoxybenzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7154-74-7 | |

| Record name | NSC73745 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[Hydroxy(phenyl)methylidene]-3-methoxybenzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-2-(3-METHOXYBENZOYL)HYDRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Benzoyl-2-(3-methoxybenzoyl)hydrazine typically involves the reaction of benzoyl chloride with 3-methoxybenzoyl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-Benzoyl-2-(3-methoxybenzoyl)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature and pressure conditions to optimize the reaction yield and purity of the products.

Scientific Research Applications

1-Benzoyl-2-(3-methoxybenzoyl)hydrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-Benzoyl-2-(3-methoxybenzoyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Substituent Variations in Acylhydrazine Derivatives

Key Structural Differences and Effects:

- Halogen-Substituted Derivatives: Compounds like 1-benzoyl-2-(2-fluorobenzoyl)hydrazine (CAS 194797-38-1) and 1-benzoyl-2-(3-fluorobenzoyl)hydrazine (CAS 194797-39-2) feature fluorine substituents instead of methoxy groups.

- Sulfonylhydrazines : Derivatives such as 1-benzoyl-2-phenylsulfonyl-hydrazine exhibit sulfonyl groups (-SO₂-), which enhance polarity and may improve water solubility. These compounds are synthesized at low temperatures (40.3–75.8% yields) via reactions between phenylsulfonyl hydrazines and benzoyl chlorides .

- Heterocyclic Hybrids: Compounds like (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-benzylidenebenzohydrazide (6a) incorporate benzimidazole rings, which can enhance anticancer or antimicrobial activities due to increased π-π stacking interactions .

Physicochemical and Spectral Properties

- Melting Points : Halogenated derivatives (e.g., 2-(1H-benzotriazol-1-yl)-N′-(3-methoxybenzylidene)acetohydrazide) exhibit higher melting points (172–174°C) due to stronger intermolecular forces compared to methoxy analogs .

- NMR Signatures : Hydrazine NH protons typically resonate at δ 9.8–10.11 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-Benzoyl-2-(3-methoxybenzoyl)hydrazine?

Answer: The synthesis typically involves refluxing stoichiometric equivalents of benzoyl chloride derivatives with hydrazine hydrate in ethanol under controlled pH (5–6) and temperature (70–80°C). For example, hydrazine hydrate reacts with ester precursors (e.g., 3-methoxybenzoic acid esters) to form the hydrazine backbone . Purification is achieved via recrystallization from ethanol or methanol, followed by vacuum drying. Yield optimization requires monitoring reaction time (3–5 hours) and avoiding excess hydrazine, which can lead to byproducts like diacylhydrazines .

Q. How can spectroscopic and crystallographic techniques characterize the structural integrity of this compound?

Answer:

- Spectroscopy: Use - and -NMR to confirm the presence of methoxy (–OCH) and benzoyl carbonyl (C=O) groups. IR spectroscopy identifies N–H stretching (3200–3400 cm) and carbonyl vibrations (~1650 cm) .

- Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. WinGX suite aids in data processing and visualization, ensuring accurate space group assignment .

Q. What safety protocols are critical when handling this compound, given hydrazine derivatives’ toxicity?

Answer:

- Toxicity Mitigation: Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact. Hydrazine derivatives may release toxic gases (e.g., NO) upon decomposition .

- Storage: Store in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to light or heat, which can degrade the compound into mutagenic byproducts .

Advanced Research Questions

Q. How to design computational studies to predict the compound’s reactivity in catalytic or biological systems?

Answer:

- Density Functional Theory (DFT): Optimize molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking: Use AutoDock Vina to simulate binding interactions with enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding and π-π stacking with aromatic residues in the active site .

Q. How to analyze the compound’s catalytic activity in ring-opening metathesis or other organic transformations?

Answer:

- Mechanistic Studies: Employ -NMR to track reaction intermediates. For example, in norbornene metathesis, monitor cycloreversion steps via characteristic olefinic proton shifts .

- Kinetic Profiling: Use stopped-flow spectroscopy to measure rate constants under varying temperatures. Compare activation barriers between [2.2.1]- and [2.2.2]-hydrazine catalysts .

Q. What methodologies assess the compound’s biological activity, such as enzyme inhibition or antimicrobial effects?

Answer:

- Enzyme Assays: Apply Ellman’s method to quantify acetylcholinesterase (AChE) inhibition. Prepare test solutions in phosphate buffer (pH 8.0) and measure absorbance at 412 nm post-reaction with DTNB .

- Antimicrobial Screening: Use microdilution assays against Mycobacterium tuberculosis H37Rv. Determine minimum inhibitory concentrations (MICs) in 7H9 broth, with resazurin as a viability indicator .

Q. How to resolve contradictions in experimental data, such as inconsistent enzyme inhibition results across studies?

Answer:

- Control Experiments: Verify assay conditions (pH, temperature, co-solvents) that may alter enzyme conformation. For example, rivastigmine IC discrepancies may arise from differences in AChE isoform purity .

- Statistical Analysis: Apply ANOVA or Tukey’s test to compare replicates. Use molecular dynamics simulations to assess ligand-enzyme binding stability under varying conditions .

Q. How to evaluate the compound’s thermal stability for material science applications?

Answer:

- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen. Decomposition onset temperatures >200°C indicate suitability for high-temperature processes .

- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points) and crystallinity changes. Endothermic peaks correlate with energy absorption during bond cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.